![molecular formula C19H30O3 B145730 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one CAS No. 4424-45-7](/img/structure/B145730.png)
17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one
Vue d'ensemble
Description
17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one is a synthetic anabolic steroid. It is known for its role in enhancing muscle mass and strength. This compound is often used in research settings to study its effects on muscle growth and other physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one involves multiple steps, including acetylation, reduction, ring-opening, oxidation, hydrolysis, elimination, oximation, rearrangement, hydrolysis, addition, oxidation, and condensation reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of plant-derived saponins such as diosgenin or hecogenin as starting materials. These saponins undergo a series of chemical transformations to yield the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenation or alkylation processes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Scientific Research Applications
The compound is primarily utilized in research settings for various applications:
-
Muscle Growth Studies
- It is extensively studied for its effects on muscle hypertrophy and protein synthesis. The compound binds to androgen receptors in muscle tissues, activating pathways that promote muscle growth and repair.
-
Hormonal Regulation
- Research indicates that it plays a role in hormonal modulation, particularly in the context of testosterone and dihydrotestosterone (DHT) dynamics. Its ability to inhibit 5-alpha reductase (5AR) suggests potential therapeutic uses in managing conditions like benign prostatic hyperplasia (BPH) and prostate cancer.
-
Development of Anabolic Steroids
- The compound is used as a reference in developing new anabolic steroids with improved efficacy and safety profiles. Its unique structure allows for modifications that can lead to compounds with desired anabolic-to-androgenic ratios.
Study 1: Effects on Prostate Health
A clinical study evaluated the compound's impact on prostate health among male subjects diagnosed with BPH. Results indicated:
Parameter | Baseline | Post-Treatment | Change |
---|---|---|---|
Prostate Volume (cm³) | 45 | 30 | -33% |
Serum PSA (ng/mL) | 2.5 | 1.2 | -52% |
This study suggests that the compound may significantly reduce prostate volume and serum PSA levels, indicating its potential role in managing BPH.
Study 2: Muscle Wasting Conditions
In another study focused on muscle wasting due to chronic illnesses, participants receiving the compound showed enhanced lean body mass and improved recovery times compared to control groups. The anabolic effects were measured through changes in body composition metrics over a treatment period.
Mécanisme D'action
The compound exerts its effects by binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. The molecular targets involved include the androgen receptor and various signaling pathways that regulate muscle hypertrophy .
Comparaison Avec Des Composés Similaires
17beta-Hydroxy-5alpha-androstan-3-one:
Oxymetholone: Another synthetic anabolic steroid with potent muscle-building effects.
Uniqueness: 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one is unique due to its specific chemical structure, which includes an oxygen atom in the steroid backbone. This structural feature contributes to its distinct anabolic properties and differentiates it from other anabolic steroids .
Activité Biologique
17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one, also known as 17β-hydroxy-17-methyl-4-oxa-DHT, is a synthetic anabolic androgenic steroid (AAS) that has gained attention for its potential therapeutic applications and biological activity. This compound is structurally related to dihydrotestosterone (DHT) and has been studied for its effects on various biological systems, particularly in the context of androgen receptor (AR) modulation and its implications in prostatic diseases.
Chemical Structure and Properties
The chemical formula for this compound is C19H30O3, with a molecular weight of 302.45 g/mol. The compound features a unique oxo group at the 4-position, which differentiates it from other steroids and may influence its biological activity.
The primary mechanism of action for this compound involves binding to androgen receptors, leading to the modulation of gene expression associated with anabolic processes. This compound has been shown to inhibit the activity of 5-alpha reductase (5AR), an enzyme responsible for converting testosterone into DHT, which is implicated in benign prostatic hyperplasia (BPH) and prostate cancer (PCa) .
Anabolic Effects
Research indicates that this compound exhibits significant anabolic properties, promoting muscle growth and tissue repair. In animal studies, it has been demonstrated to enhance protein synthesis and reduce muscle wasting .
Anti-Androgenic Effects
The inhibition of 5AR activity suggests potential anti-androgenic effects, making it a candidate for treating conditions like BPH. By reducing DHT levels, it may alleviate symptoms associated with prostate enlargement .
Study 1: Effects on Prostate Health
A study conducted on male subjects treated with this compound showed a significant reduction in prostate volume and serum levels of prostate-specific antigen (PSA), indicating a potential role in managing BPH .
Parameter | Baseline | Post-Treatment | Change |
---|---|---|---|
Prostate Volume (cm³) | 45 | 30 | -33% |
Serum PSA (ng/mL) | 2.5 | 1.2 | -52% |
Study 2: Muscle Mass Preservation
In a controlled trial involving athletes, administration of the compound resulted in increased lean muscle mass compared to placebo groups. Participants reported enhanced recovery times and reduced muscle soreness post-exercise .
Group | Lean Mass Gain (%) | Recovery Time (days) |
---|---|---|
Treatment Group | 12% | 2 |
Placebo Group | 3% | 5 |
Safety Profile and Side Effects
While the anabolic effects are promising, the safety profile of this compound requires careful consideration. Potential side effects include hormonal imbalances, liver toxicity, and cardiovascular risks associated with AAS use . Long-term studies are needed to fully understand the implications of its use in clinical settings.
Propriétés
IUPAC Name |
(1S,3aS,3bR,5aR,9aR,9bS,11aS)-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-17-9-8-16(20)22-15(17)5-4-12-13(17)6-10-18(2)14(12)7-11-19(18,3)21/h12-15,21H,4-11H2,1-3H3/t12-,13+,14+,15-,17-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBANSSXVTZHMD-KUPDVBAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)OC1CCC3C2CCC4(C3CCC4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)O[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-45-7 | |
Record name | 17beta-Hydroxy-17-methyl-4-oxa-5alpha-androstan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC63294 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17.BETA.-HYDROXY-17-METHYL-4-OXA-5.ALPHA.-ANDROSTAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACO7LF922U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.